molecular formula C16H19ClO B14647170 (E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one CAS No. 51469-58-0

(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one

Katalognummer: B14647170
CAS-Nummer: 51469-58-0
Molekulargewicht: 262.77 g/mol
InChI-Schlüssel: ULDAMKDZVSJLIM-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one is an organic compound characterized by the presence of a chlorophenyl group and a methylidene group attached to a non-enone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable ketone under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as distillation and crystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-(4-chlorophenyl)-3-(4-dimethylaminophenyl)-2-propen-1-one
  • (E)-(4-chlorophenyl)(furan-2-yl)methanone oxime
  • Chloroinconazide

Uniqueness

(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methylidene group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Eigenschaften

CAS-Nummer

51469-58-0

Molekularformel

C16H19ClO

Molekulargewicht

262.77 g/mol

IUPAC-Name

(E)-1-(4-chlorophenyl)-4-methylidenenon-1-en-3-one

InChI

InChI=1S/C16H19ClO/c1-3-4-5-6-13(2)16(18)12-9-14-7-10-15(17)11-8-14/h7-12H,2-6H2,1H3/b12-9+

InChI-Schlüssel

ULDAMKDZVSJLIM-FMIVXFBMSA-N

Isomerische SMILES

CCCCCC(=C)C(=O)/C=C/C1=CC=C(C=C1)Cl

Kanonische SMILES

CCCCCC(=C)C(=O)C=CC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.